molecular formula C21H16FN3O3S B2882124 4-(4-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251606-51-5

4-(4-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2882124
CAS No.: 1251606-51-5
M. Wt: 409.44
InChI Key: ZRMZBYPBVYWHGP-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound featuring a pyridothiadiazine dioxide core substituted with a 4-fluorophenyl group at position 4 and a 4-vinylbenzyl moiety at position 2. Its vinylbenzyl substituent introduces unique steric and electronic properties, distinguishing it from analogs with bulkier or less reactive groups .

Properties

IUPAC Name

2-[(4-ethenylphenyl)methyl]-4-(4-fluorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-2-15-5-7-16(8-6-15)14-24-21(26)25(18-11-9-17(22)10-12-18)20-19(29(24,27)28)4-3-13-23-20/h2-13H,1,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMZBYPBVYWHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting with the preparation of the core thiadiazinone structure. The process may include the following steps:

  • Formation of the Thiadiazinone Core: This can be achieved by reacting appropriate precursors such as 4-fluorophenylamine and 4-vinylbenzyl chloride under specific conditions.

  • Oxidation: The intermediate compound is then oxidized to introduce the 1,1-dioxide group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Purification: The final product is purified through techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Process optimization is crucial to ensure the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

  • Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-CPBA, and other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study its interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a tool to investigate cellular processes and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use in treating various diseases.

Industry: In industry, the compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(4-Fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Reactivity and Stability

  • Vinylbenzyl vs. However, the methylsulfanyl group in may confer greater resistance to oxidative metabolism due to sulfur’s electron-donating effects.
  • Fluorophenyl vs. Tolyl () : The fluorophenyl group in the target compound increases electronegativity compared to the m-tolyl group in , altering dipole interactions and solubility.

Pharmacokinetic Implications

  • The larger molecular mass of the target compound (~453 vs. 289 in ) suggests reduced diffusion rates but enhanced target affinity due to extended aromatic systems.
  • Substituent polarity varies significantly: the sulfone (1,1-dioxide) and fluorophenyl groups increase hydrophilicity, while the vinylbenzyl and methylsulfanyl groups add hydrophobic character .

Biological Activity

Chemical Structure

The compound features a complex structure that includes:

  • A pyrido[2,3-e][1,2,4]thiadiazin core.
  • A fluorophenyl group which may enhance its interaction with biological targets.
  • A vinylbenzyl moiety that potentially contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the thiadiazin ring is often associated with enhanced antibacterial activity. For example, derivatives of thiadiazine have shown effectiveness against various bacterial strains due to their ability to inhibit specific enzymes crucial for bacterial survival.

Enzyme Inhibition

The compound's structural components suggest potential as an enzyme inhibitor. Specifically, it may act on tyrosinase, an enzyme involved in melanin production. Inhibitors of tyrosinase are valuable in treating conditions like hyperpigmentation. Studies have shown that related compounds can competitively inhibit tyrosinase by binding to the active site and preventing substrate access .

Cytotoxicity Studies

Preliminary studies on related compounds indicate low cytotoxicity towards human cell lines. This is critical for therapeutic applications as it suggests a favorable safety profile. For instance, derivatives have been tested on B16F10 melanoma cells with promising results in terms of reduced cell viability at specific concentrations without significant toxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications in the fluorophenyl and vinylbenzyl groups can significantly affect potency and selectivity against target enzymes. For example, increasing the hydrophobicity or introducing additional functional groups may enhance binding affinity to tyrosinase or other biological targets.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of similar compounds:

  • Tyrosinase Inhibition : A study reported IC50 values for related compounds ranging from 0.5 to 40 μM against tyrosinase, indicating varying degrees of inhibitory potency based on structural modifications .
  • Antimicrobial Efficacy : Compounds structurally similar to our target showed effective inhibition against Gram-positive and Gram-negative bacteria in vitro, suggesting potential as antimicrobial agents.

Data Table: Biological Activity Summary

Activity Target IC50 (µM) Notes
Tyrosinase InhibitionTyrosinase0.5 - 40Competitive inhibitors identified
Antimicrobial ActivityVarious BacteriaVariesEffective against multiple strains
CytotoxicityB16F10 Cells>100Low cytotoxicity observed

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